1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester
CAS No.: 1076198-74-7
Cat. No.: VC0019418
Molecular Formula: C15H20N2O5
Molecular Weight: 308.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1076198-74-7 |
|---|---|
| Molecular Formula | C15H20N2O5 |
| Molecular Weight | 308.334 |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C15H20N2O5/c1-9(18)17-14(2,3)8-10(15(17,4)5)13(21)22-16-11(19)6-7-12(16)20/h8H,6-7H2,1-5H3 |
| Standard InChI Key | NWRHMOJKYFPIQY-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C(C=C(C1(C)C)C(=O)ON2C(=O)CCC2=O)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester is registered with the Chemical Abstracts Service (CAS) registry number 1076198-74-7 . This compound is also known by several alternative names including (2,5-dioxopyrrolidin-1-yl) 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate and 1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester . The systematic IUPAC name provides a precise description of the compound's structural arrangement, though the common name is frequently used in scientific literature and commercial catalogues for simplicity and recognition among researchers in the field.
Molecular Structure and Composition
The compound features a five-membered pyrroline ring as its core structure, which contains a nitrogen atom. This heterocyclic core is substituted with specific functional groups that define its chemical behavior and applications. The molecular formula of this compound is C15H20N2O5 , corresponding to a molecular weight of 308.33 g/mol . The structural arrangement includes an acetyl group attached to the nitrogen of the pyrroline ring, four methyl groups at positions 2 and 5, a carboxylic acid group at position 3, and an N-hydroxysuccinimide ester modification of this carboxylic acid group. This specific combination of functional groups enables the compound's use in bioconjugation reactions.
Physicochemical Properties
Physical Characteristics
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester exists as a solid at standard temperature and pressure, typically appearing as an off-white to light yellow crystalline substance . The compound exhibits distinct physical properties that influence its handling, storage, and application in laboratory settings. Table 1 summarizes the key physical properties of this compound based on experimental and predicted data.
Table 1: Physical Properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely defined by the presence of the N-hydroxysuccinimide ester group, which is highly reactive toward nucleophiles, particularly primary amines. This reactivity forms the basis for its application in bioconjugation chemistry. The compound has a predicted pKa value of -2.12±0.70 , indicating its acidic nature. The partition coefficient (LogP) has been calculated as 0.81510 , suggesting moderate lipophilicity which influences its solubility behavior in various solvents.
Solubility and Stability
The compound displays limited solubility in aqueous environments but is soluble in certain organic solvents. According to experimental data, it is slightly soluble in chloroform and soluble in dimethyl sulfoxide (DMSO) . This solubility profile is important for researchers planning to use this reagent in bioconjugation reactions, as it may necessitate the use of co-solvents or solubilizing agents in aqueous reaction media. The compound is reported to be hygroscopic, requiring storage under inert atmosphere conditions at low temperatures (-20°C) to maintain its stability and reactivity . Exposure to moisture and elevated temperatures may compromise its functional integrity, particularly the reactive N-hydroxysuccinimide ester moiety.
Synthesis and Preparation Methods
General Synthetic Approach
Applications in Scientific Research
Bioconjugation Chemistry
The primary application of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester lies in bioconjugation chemistry. The N-hydroxysuccinimide ester functionality enables efficient coupling with primary amine groups found in proteins, peptides, and other biomolecules through amide bond formation. This coupling reaction typically proceeds rapidly under physiological conditions (pH 7-9), making it highly suitable for protein modification strategies. The stable amide bonds formed in these reactions ensure the durability of the resulting bioconjugates, which is critical for many downstream applications.
Protein Labeling and Modification
Researchers utilize this compound for protein labeling applications, where the pyrroline moiety serves as a structural tag or reporter group. The tetramethyl-substituted pyrroline ring provides a rigid scaffold that can influence the behavior and properties of the modified biomolecules. These modifications can facilitate protein tracking, structural studies, and functional investigations. The careful selection of reaction conditions allows for site-specific labeling, particularly targeting N-terminal amines or lysine residues in proteins.
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